N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide
Description
N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is of interest in various scientific fields due to its potential biological activity and applications.
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRYFWRILHWGOI-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with (3R)-piperidin-3-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction could produce cyclobutanemethanol derivatives.
Scientific Research Applications
N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide hydrochloride
- This compound derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a piperidine ring and a cyclobutanecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Overview
- Molecular Formula : CHNO
- Molecular Weight : 182.26 g/mol
- CAS Number : 1286317-90-5
The compound is synthesized through the reaction of cyclobutanecarboxylic acid with (3R)-piperidin-3-amine, typically employing coupling agents like EDCI and HOBt to facilitate the formation of the amide bond.
This compound interacts with specific molecular targets, such as enzymes and receptors. The binding to these targets modulates their activity, potentially leading to various biological responses. Ongoing research aims to elucidate the precise pathways and targets involved in its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. The compound's structural features contribute to its unique antimicrobial profile, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has also shown promise in anticancer research. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The interaction with cellular receptors involved in growth signaling pathways is a focus area for ongoing research, aiming to determine its effectiveness as a therapeutic agent against cancer .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antiviral Activity : In vitro studies have demonstrated that derivatives of piperidine compounds exhibit antiviral properties against viruses such as HIV and HSV-1. The mechanism often involves interference with viral replication processes .
- Structure–Activity Relationship (SAR) : Research has focused on understanding how modifications to the piperidine structure influence biological activity. For instance, changes in substituents on the piperidine ring can significantly affect potency against target enzymes or receptors .
- Inhibition Studies : A study evaluated the inhibitory effects of various analogs on farnesyltransferase (FTase), revealing that specific structural modifications could enhance inhibitory potency, showcasing the importance of structure in drug design .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide, and how can enantiomeric purity be ensured?
The synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with (3R)-piperidin-3-amine. A common strategy employs tert-butoxycarbonyl (Boc) protection of the piperidine amine to prevent side reactions during amide bond formation . For enantiomeric purity, chiral resolution via preparative chiral HPLC or enzymatic resolution is critical. Intermediate characterization by H/C NMR and LC-MS ensures structural fidelity at each step .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
Q. What pharmacological targets are associated with this compound?
The compound shares structural homology with Sonlicromanol (INN: WHO List 120), a clinical-stage antioxidant targeting mitochondrial oxidative stress. Its piperidine-cyclobutane scaffold may interact with redox-sensitive enzymes or receptors, though target validation requires further study .
Q. How should researchers handle stability issues during storage?
The compound’s hygroscopic nature necessitates storage under inert gas (argon) at -20°C. Stability under accelerated conditions (40°C/75% RH) should be monitored via LC-MS to detect hydrolysis or dimerization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this scaffold for specific targets?
- Cyclobutane modifications : Introduce substituents (e.g., methyl, fluorine) to alter steric/electronic profiles and assess binding via radioligand assays .
- Piperidine substitutions : Replace the piperidine with azetidine or morpholine to probe conformational flexibility .
- Amide bioisosteres : Test urea or sulfonamide analogs to improve metabolic stability .
Q. What computational methods predict the compound’s binding mode to novel targets?
- Molecular docking : Use crystal structures of homologous targets (e.g., CHK1 kinase) to model interactions .
- MD simulations : Analyze piperidine ring dynamics in lipid bilayers to assess membrane permeability .
- QSAR models : Corlate logP and polar surface area with bioavailability data from analogs .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Compare results under consistent conditions (e.g., cell lines, ATP concentrations for kinase assays) .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Orthogonal assays : Validate antioxidant activity via both DPPH radical scavenging and mitochondrial ROS assays .
Q. What strategies improve metabolic stability in preclinical studies?
- Deuterium incorporation : Replace labile hydrogens (e.g., piperidine C-H) to slow CYP450-mediated oxidation .
- Prodrug approaches : Mask the amide as an ester to enhance oral absorption .
- Liver microsome assays : Screen human/rodent microsomes to identify vulnerable metabolic sites .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
